molecular formula C19H15N3O3S B2435131 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097914-00-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2435131
CAS No.: 2097914-00-4
M. Wt: 365.41
InChI Key: UXWWHIXDUFRYES-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by oxidation.

    Attachment of the Furan Ring: The furan ring is introduced via a Suzuki coupling reaction between a furan-2-boronic acid and a halogenated benzothiadiazole derivative.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the intermediate compound.

    Final Amidation: The carboxamide group is introduced by reacting the intermediate with an amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole core, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzothiadiazole.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-sulfonamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-methylamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-ethylamide

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and electronic properties, making it particularly valuable for certain applications in materials science and medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential and versatility

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(12-3-5-13(6-4-12)18-2-1-9-25-18)11-20-19(24)14-7-8-15-16(10-14)22-26-21-15/h1-10,17,23H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWHIXDUFRYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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